Cas no 14317-17-0 (Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)-)

Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)- structure
14317-17-0 structure
Product Name:Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)-
CAS-Nr.:14317-17-0
MF:C26H44N2
MW:384.64096736908
CID:230919
PubChem ID:442970
Update Time:2025-04-19

Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)-
    • Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10
    • Buxamine E
    • DTXSID50332025
    • CHEBI:3249
    • (6S,8R,11R,12S,15S,16R)-15-[(1S)-1-aminoethyl]-N,N,7,7,12,16-hexamethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-6-amine
    • NS00094734
    • C10795
    • Q27106003
    • 14317-17-0
    • Inchi: 1S/C26H44N2/c1-17(27)20-13-15-26(5)22-10-9-21-18(16-19(22)12-14-25(20,26)4)8-11-23(28(6)7)24(21,2)3/h12,16-17,20-23H,8-11,13-15,27H2,1-7H3/t17-,20+,21+,22+,23-,25+,26-/m0/s1
    • InChI-Schlüssel: UVGUDMTZIJXYDY-XSWJKVCQSA-N
    • Lächelt: N[C@@H](C)[C@H]1CC[C@@]2(C)[C@H]3C(C=C4CC[C@@H](C(C)(C)[C@@H]4CC3)N(C)C)=CC[C@@]21C

Berechnete Eigenschaften

  • Genaue Masse: 384.350449412g/mol
  • Monoisotopenmasse: 384.350449412g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 687
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topologische Polaroberfläche: 29.3Ų

Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-a,3a,10,10,12b-pentamethyl-, (aS,3S,3aR,9S,10aR,12aR,12bS)- Verwandte Literatur

Empfohlene Lieferanten
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.